molecular formula C17H29NO4 B024216 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid CAS No. 273378-16-8

1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid

Cat. No.: B024216
CAS No.: 273378-16-8
M. Wt: 311.4 g/mol
InChI Key: JGHJZAWKPOYZNI-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a piperidine ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and sustainable synthesis of Boc-protected compounds . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction will produce the free amine.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid is unique due to its specific structure, which combines a piperidine ring with a cyclohexyl group and a Boc-protected amine. This combination of features makes it particularly useful in the synthesis of complex organic molecules and in various research applications.

Properties

IUPAC Name

4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4/c1-16(2,3)22-15(21)18-11-9-17(10-12-18,14(19)20)13-7-5-4-6-8-13/h13H,4-12H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHJZAWKPOYZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589220
Record name 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273378-16-8
Record name 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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